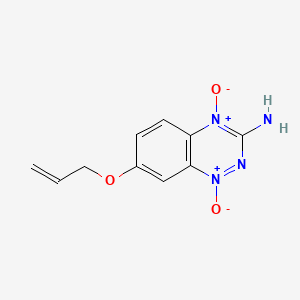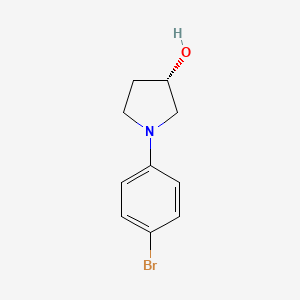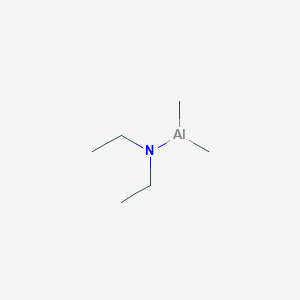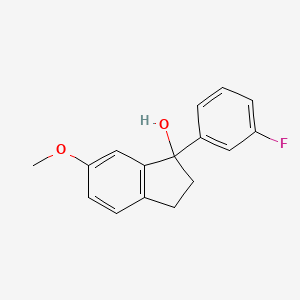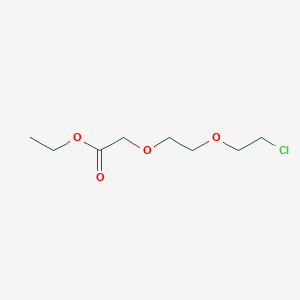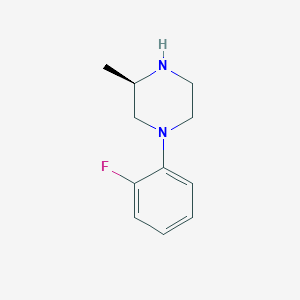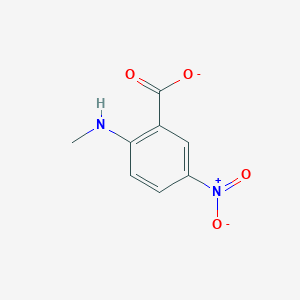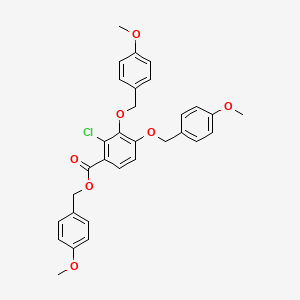
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate: is a complex organic compound with the molecular formula C23H21ClO6 It is known for its unique structure, which includes multiple methoxybenzyloxy groups attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 2-chloro-3,4-dihydroxybenzoic acid with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-chloro-3,4-dihydroxybenzoic acid and p-methoxybenzyl alcohol.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is largely dependent on its chemical structure. The compound can interact with various molecular targets through its functional groups. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
類似化合物との比較
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 4-methoxybenzyl 2-chloro-3,4-dihydroxybenzoate
- 2-chloro-3,4-dimethoxybenzoic acid
Comparison:
- Uniqueness: 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is unique due to the presence of multiple p-methoxybenzyloxy groups, which confer distinct chemical and physical properties.
- Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications in synthesis and research.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in various fields.
特性
分子式 |
C31H29ClO7 |
|---|---|
分子量 |
549.0 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C31H29ClO7/c1-34-24-10-4-21(5-11-24)18-37-28-17-16-27(31(33)39-20-23-8-14-26(36-3)15-9-23)29(32)30(28)38-19-22-6-12-25(35-2)13-7-22/h4-17H,18-20H2,1-3H3 |
InChIキー |
BLMPZJKOKXVFSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)OCC3=CC=C(C=C3)OC)Cl)OCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)
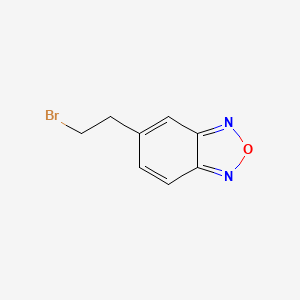
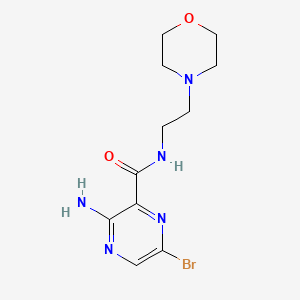
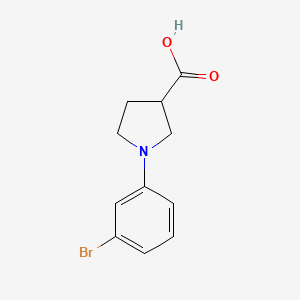
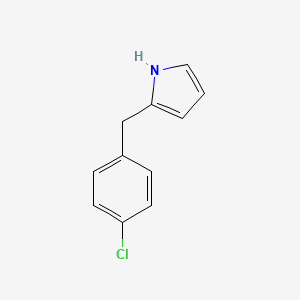
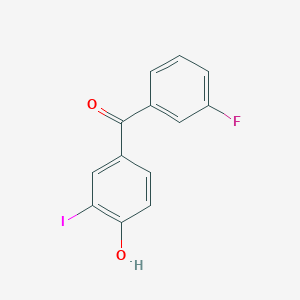
![6-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8432011.png)
